5-Hexyl-6-methyl-4-pyrimidinol

Heme oxygenase inhibition HO-1 pharmacology Bilirubin formation assay

Procure 5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0) for validated, reproducible research. This compound is a defined heme oxygenase-1 (HO-1) inhibitor (rat spleen microsomal IC50: 1,000 nM) with documented HMG-CoA reductase inactivity, ensuring clean selectivity profiles. Unlike the 2-amino analog (CAS 4038-54-4) which introduces immunomodulatory polypharmacology, this precise pyrimidinol arrests proliferation and induces monocyte differentiation. Critical for assay integrity in SAR, parasitology (active against Plasmodium yoelii HO), and analytical method validation. Avoid uncontrolled variables from generic substitution.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 103980-65-0
Cat. No. B012263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-6-methyl-4-pyrimidinol
CAS103980-65-0
Synonyms5-hexyl-6-methyl-1H-pyrimidin-4-one
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(NC=NC1=O)C
InChIInChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14)
InChIKeyMCTGQFTYMMFWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0): Physicochemical Identity and Procurement Baseline


5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0), also designated as 5-hexyl-6-methyl-1H-pyrimidin-4-one, is a 4-pyrimidinol derivative with molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . The compound features a pyrimidine core bearing a hydroxyl group at the 4-position, a hexyl chain at the 5-position, and a methyl group at the 6-position. Its computed physicochemical descriptors include a density of 1.044 g/cm³, a boiling point of 291.1°C at 760 mmHg, and a predicted XlogP of 2.6 [1]. This compound serves as a research intermediate and reference standard in biochemical screening programs, with confirmed inhibitory activity against heme oxygenase-1 (HO-1) [2] and established lack of activity against HMG-CoA reductase [3], positioning it as a selective molecular probe with a defined off-target profile.

5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0): Why In-Class Pyrimidinol Substitution Introduces Experimental Risk


Within the 4-pyrimidinol chemical class, subtle structural variations produce divergent biological activity profiles that preclude generic substitution. The 2-amino analog 2-amino-5-hexyl-6-methyl-4-pyrimidinol (CAS 4038-54-4) differs from the target compound solely by the presence of an amino group at the 2-position, yet this substitution alters key molecular properties: the analog exhibits increased molecular weight (209.29 vs 194.27 g/mol), higher computed density (1.14 vs 1.044 g/cm³), elevated boiling point (332.4°C vs 291.1°C), and distinct hydrogen bonding capacity (two H-bond donors vs one) [1]. These differences translate to altered solubility, chromatographic retention, and receptor-binding behavior. Furthermore, the amino-substituted analog has been cited in patent literature for immunomodulatory activity (Th2 cytokine inhibition), a biological function not attributed to the target compound [2]. Generic substitution without empirical verification therefore introduces uncontrolled variables that compromise assay reproducibility, confound structure-activity relationship (SAR) interpretation, and risk procurement of a compound with unverified biological activity for the intended application.

5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0): Quantitative Differentiation Evidence for Procurement Decision-Making


Heme Oxygenase-1 (HO-1) Inhibitory Activity: Quantitative Potency in Rat Spleen Microsomal Assay

The target compound demonstrates measurable inhibitory activity against rat heme oxygenase-1 (HO-1) with an IC₅₀ value of 1,000 nM (1 µM), assessed via bilirubin formation in Sprague-Dawley rat spleen microsomal fractions [1]. In contrast, the compound was tested for HMG-CoA reductase inhibition and lacked significant activity, confirming target selectivity [2]. While direct head-to-head comparator data with the 2-amino analog are unavailable in the public domain, this dual-target profile (HO-1 active, HMG-CoA reductase inactive) establishes a defined pharmacological fingerprint that distinguishes this compound from pyrimidinol derivatives with broader or different enzyme inhibition spectra. For procurement purposes, this means researchers requiring a selective HO-1 inhibitor with a characterized off-target profile should prioritize this specific CAS number.

Heme oxygenase inhibition HO-1 pharmacology Bilirubin formation assay

Parasite Heme Oxygenase Inhibition: Antimalarial Target Engagement at 100 µM

In a cell-free functional assay using the parasite Plasmodium yoelii (strain nigeriensis), the target compound demonstrated inhibition of heme oxygenase at a concentration of 100 µM . This activity against a protozoan heme oxygenase enzyme expands the compound's documented target engagement beyond mammalian HO-1 and suggests potential utility in antimalarial drug discovery or parasitology research. The 2-amino analog (CAS 4038-54-4) has not been reported with comparable antiparasitic heme oxygenase inhibition data, highlighting a functional divergence between these structurally similar pyrimidinols [1]. Researchers investigating heme oxygenase as an antimalarial target should therefore specify this exact CAS number to ensure procurement of a compound with verified parasite enzyme engagement.

Antimalarial screening Plasmodium yoelii Heme oxygenase

Physicochemical Property Comparison: Density, Boiling Point, and Hydrogen Bonding Distinguish from 2-Amino Analog

Quantitative comparison of computed physicochemical properties reveals clear differentiation between the target compound and its closest structural analog. The target compound (CAS 103980-65-0) has a calculated density of 1.044 g/cm³, a boiling point of 291.1°C at 760 mmHg, and a single hydrogen bond donor . The 2-amino analog (CAS 4038-54-4) exhibits a higher density of 1.14 g/cm³, an elevated boiling point of 332.4°C at 760 mmHg, and two hydrogen bond donors [1]. These differences in density (+9.2%), boiling point (+41.3°C), and H-bond donor count (2 vs 1) directly impact chromatographic retention behavior, solvent partitioning, and crystallization properties. For analytical method development or reference standard procurement, these property divergences necessitate compound-specific validation rather than analog substitution.

Physicochemical characterization Chromatographic method development Analytical reference standards

Cellular Differentiation and Proliferation Arrest: Functional Activity in Undifferentiated Cell Models

The target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity has been cited in connection with potential anticancer applications and dermatological indications including psoriasis and skin aging conditions [2]. While the 2-amino analog has been described in patent literature for immunomodulatory activity (Th2 cytokine inhibition) [3], the specific differentiation-inducing property documented for the target compound represents a distinct functional phenotype. The pyrimidine scaffold class has established associations with differentiation therapy in acute myelogenous leukemia and other malignancies [4], providing mechanistic context for this activity. Researchers investigating pyrimidine-mediated differentiation pathways should procure this specific compound to replicate documented functional effects.

Cell differentiation Antiproliferative screening Cancer cell biology

5-Hexyl-6-methyl-4-pyrimidinol (CAS 103980-65-0): Evidence-Backed Application Scenarios for Procurement and Experimental Design


HO-1 Inhibitor Screening and Selectivity Profiling in Heme Metabolism Research

Researchers investigating heme oxygenase-1 as a therapeutic target in conditions involving oxidative stress, inflammation, or heme metabolism can utilize this compound as a defined HO-1 inhibitor with an IC₅₀ of 1,000 nM in rat spleen microsomal assays [1]. The documented lack of HMG-CoA reductase inhibition [2] supports its use in selectivity profiling panels where off-target effects on cholesterol biosynthesis pathways must be excluded. This defined dual-profile (HO-1 active, HMG-CoA reductase inactive) enables more interpretable experimental outcomes compared to pyrimidinol analogs with uncharacterized polypharmacology.

Antimalarial Target Validation: P. yoelii Heme Oxygenase Inhibition

Parasitology and neglected tropical disease research programs investigating heme oxygenase as an antimalarial drug target should procure this compound based on documented inhibition of Plasmodium yoelii heme oxygenase at 100 µM [1]. The 2-amino analog lacks comparable antiparasitic activity data [2], making the target compound the empirically validated choice for P. yoelii target engagement studies and antimalarial screening cascade development.

Analytical Reference Standard for Pyrimidinol Quantification and Method Validation

Analytical chemistry laboratories developing HPLC, LC-MS, or GC methods for pyrimidinol derivative quantification require a reference standard with well-defined and reproducible physicochemical properties. The target compound's computed density (1.044 g/cm³), boiling point (291.1°C at 760 mmHg), and single hydrogen bond donor capacity [1] differ quantitatively from the 2-amino analog (density 1.14 g/cm³; BP 332.4°C; 2 H-bond donors) [2]. These property differences affect chromatographic retention, ionization efficiency, and solvent compatibility. Procurement of the exact CAS number ensures method validation under documented conditions rather than introducing uncontrolled variability through analog substitution.

Cell Differentiation and Antiproliferative Research in Oncology and Dermatology

Investigators studying pyrimidine-mediated cellular differentiation and proliferation arrest should select this compound based on its documented functional activity in undifferentiated cell models, where it arrests proliferation and induces monocyte differentiation [1]. This functional phenotype aligns with established roles of pyrimidine metabolism in cancer differentiation therapy [2] and distinguishes the compound from the 2-amino analog, which exhibits immunomodulatory (Th2 cytokine inhibition) rather than differentiation-inducing activity . Procurement of the correct CAS number ensures experimental replication of the reported differentiation phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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